(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44864-47-3 | |

| Record name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and applications in the pharmaceutical industry.

Chemical Structure and Properties

This compound, also known as (R)-2-Hydroxy-2-(trifluoromethyl)propionic acid, is a carboxylic acid containing a trifluoromethyl group and a chiral center. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's acidity and reactivity.

Chemical Identifiers:

-

IUPAC Name: (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[1]

-

SMILES: C--INVALID-LINK--(C(F)(F)F)O[1]

-

InChI Key: CTGJACFEVDCYMC-GSVOUGTGSA-N[1]

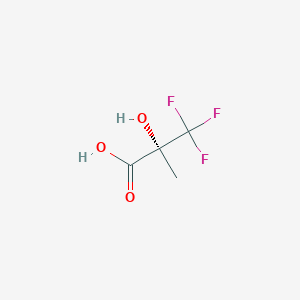

Below is a 2D representation of the chemical structure:

References

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid synonyms and IUPAC name

An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chiral building blocks is paramount. This document provides a detailed overview of this compound, a significant intermediate in the synthesis of various pharmaceuticals.

Nomenclature: IUPAC Name and Synonyms

The precise identification of chemical compounds is crucial for scientific communication and procurement. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.[1][2] It is also known by a variety of synonyms in commercial and academic literature.

| Nomenclature Type | Name |

| IUPAC Name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |

| Common Synonyms | (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid |

| (R)-2-Hydroxy-2-(trifluoromethyl)propionic acid | |

| (R)-3,3,3-Trifluoro-2-hydroxyisobutyric acid | |

| (R)-2-(Trifluoromethyl)-2-hydroxypropionic acid | |

| Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2R)- |

A comprehensive list of additional synonyms can be found on PubChem (CID 2760712) and other chemical supplier websites.[1][3]

Experimental Protocols: Enantioselective Synthesis

The enantiomerically pure form of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block.[4] Chemo-enzymatic methods are often employed for its synthesis, offering high stereoselectivity. Below is a representative experimental protocol for the kinetic resolution of a racemic amide to produce the (R)-acid.

Objective: To produce this compound through the enantioselective hydrolysis of racemic (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide using an amidase.

Materials:

-

Racemic (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

-

Immobilized amidase from Klebsiella oxytoca or Rhodococcus sp.[4]

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Acid for pH adjustment (e.g., 1 M HCl)

-

Base for pH adjustment (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: A buffered solution of the racemic amide is prepared in the reaction vessel. The concentration is typically optimized based on the enzyme's activity and stability.

-

Enzymatic Reaction: The immobilized amidase is added to the substrate solution. The reaction is maintained at a constant temperature (e.g., 30-40 °C) and pH, which is controlled by the automated addition of an acid or base. The amidase selectively hydrolyzes the (R)-amide to the corresponding (R)-carboxylic acid, leaving the (S)-amide largely unreacted.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the (R)-amide and the enantiomeric excess of the product.

-

Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration for potential reuse.

-

Product Isolation: The pH of the reaction mixture is lowered to protonate the carboxylic acid, facilitating its extraction. The aqueous solution is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Synthesis Workflow

The following diagram illustrates the key steps in the chemo-enzymatic synthesis of this compound.

Caption: Chemo-enzymatic synthesis workflow.

This technical guide provides foundational information for researchers working with this compound. The unique properties imparted by the trifluoromethyl group make it a valuable component in the design of novel therapeutic agents.[5][6]

References

- 1. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

Discovery and history of trifluoro-alpha-hydroxyisobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro-alpha-hydroxyisobutyric acid, systematically named 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, is a fluorinated derivative of alpha-hydroxyisobutyric acid. The introduction of a trifluoromethyl group imparts unique physicochemical properties, including increased acidity and metabolic stability, making it a compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound.

Discovery and History

While a definitive "discovery" paper outlining the very first synthesis of trifluoro-alpha-hydroxyisobutyric acid has not been identified in the available literature, its existence and study can be traced back to the mid-20th century. A notable early mention appears in a 1951 paper in the Journal of the Chemical Society, which describes the resolution of its racemic mixture, indicating that the compound had been synthesized prior to this date.[1][2]

One of the earliest detailed synthetic procedures was published in the Journal of the American Chemical Society in 1953 by Allen. This method, which involves the reaction of methyl trifluoroacetate with the Grignard reagent methylmagnesium iodide, provided a foundational route to this class of compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for trifluoro-alpha-hydroxyisobutyric acid is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.

Table 1: Physicochemical and Spectroscopic Properties of Trifluoro-alpha-hydroxyisobutyric Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₃ | PubChem |

| Molecular Weight | 158.08 g/mol | PubChem[3] |

| CAS Number | 374-35-6 (racemate) | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | Sigma-Aldrich |

| Melting Point | 76-80 °C | Sigma-Aldrich |

| Boiling Point | 84 °C at 1.5 mmHg | Sigma-Aldrich |

| pKa | Not available | |

| ¹H NMR | Available | ChemicalBook |

| ¹³C NMR | Available | ChemicalBook |

| Mass Spectrum | Available | ChemicalBook |

| IR Spectrum | Available | ChemicalBook |

Experimental Protocols

Several methods for the synthesis of trifluoro-alpha-hydroxyisobutyric acid have been developed since its initial preparation. Below are detailed protocols for key historical and modern synthetic routes.

Grignard Reaction with a Trifluoroacetate Ester (Allen, 1953)

This method represents one of the earliest published syntheses of trifluoro-alpha-hydroxyisobutyric acid.

Reaction Scheme:

Caption: Synthesis via Grignard reaction and cyanohydrin formation.

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare methylmagnesium iodide from magnesium turnings and methyl iodide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reaction with Methyl Trifluoroacetate: Cool the Grignard solution in an ice bath. Add a solution of methyl trifluoroacetate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

Work-up and Isolation of Trifluoromethyl Methyl Ketone: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The ether layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield trifluoromethyl methyl ketone.

-

Cyanohydrin Formation: The crude trifluoromethyl methyl ketone is then treated with a source of hydrogen cyanide (e.g., KCN followed by acidification) to form the corresponding cyanohydrin.

-

Hydrolysis to the Carboxylic Acid: The cyanohydrin is subsequently hydrolyzed using a strong acid (e.g., concentrated HCl or H₂SO₄) under reflux to yield racemic trifluoro-alpha-hydroxyisobutyric acid. The product is then isolated by extraction and purified by recrystallization.

Enantioselective Synthesis via Biocatalytic Resolution

Modern approaches often employ enzymatic methods to obtain enantiomerically pure forms of the acid, which are valuable as chiral building blocks.

Workflow Diagram:

Caption: Biocatalytic resolution of the corresponding amide.

Protocol:

-

Preparation of the Racemic Amide: The racemic trifluoro-alpha-hydroxyisobutyric acid is first converted to its corresponding amide using standard amidation chemistry (e.g., via the acid chloride or using a coupling agent).

-

Enzymatic Hydrolysis: The racemic amide is dissolved in a suitable buffer, and a whole-cell biocatalyst or isolated enantioselective amidase (e.g., from Klebsiella oxytoca) is added. The reaction is incubated under controlled temperature and pH.

-

Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining amide and the produced acid.

-

Work-up and Separation: Once the desired conversion is reached (typically around 50%), the reaction mixture is worked up. The unreacted (S)-amide and the produced (R)-acid can be separated by extraction at different pH values.

-

Hydrolysis of the Remaining Amide (Optional): The separated (S)-amide can then be hydrolyzed chemically to obtain the (S)-enantiomer of the acid.[4]

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific information on the biological activity or involvement in signaling pathways of trifluoro-alpha-hydroxyisobutyric acid itself.

However, its non-fluorinated analog, alpha-hydroxyisobutyric acid , is a known metabolite of methyl tert-butyl ether (MTBE) and has been studied in the context of metabolic health.[5][6] Elevated levels of alpha-hydroxyisobutyric acid in urine are considered a biomarker for MTBE exposure.[5] Some studies on the non-fluorinated analog have suggested potential links to altered glucose metabolism and oxidative stress.[5][6] It is important to note that these findings relate to the non-fluorinated compound and cannot be directly extrapolated to trifluoro-alpha-hydroxyisobutyric acid, as the presence of the trifluoromethyl group can significantly alter a molecule's biological properties.

Due to the lack of available data, no signaling pathway diagrams for trifluoro-alpha-hydroxyisobutyric acid can be provided at this time.

Conclusion

Trifluoro-alpha-hydroxyisobutyric acid is a specialty chemical with a history dating back to at least the early 1950s. While its initial discovery is not well-documented, methods for its synthesis, particularly the Grignard reaction with trifluoroacetate esters, were established in the mid-20th century. Modern synthetic chemistry has provided more sophisticated, enantioselective routes to this compound, primarily through biocatalytic resolutions. Its physicochemical properties are well-characterized, but there is a notable gap in the literature regarding its specific biological activities and interactions with cellular signaling pathways. Further research is warranted to explore the potential applications of this unique fluorinated molecule in drug development and other advanced material sciences.

References

- 1. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 2. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. a-Hydroxyisobutyric Acid (from MTBE) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]

Spectroscopic Profile of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Overview

For Immediate Release

This technical guide provides a summary of the available spectroscopic information for the chiral building block, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 44864-47-3).[1][2] This compound is of significant interest to researchers, scientists, and drug development professionals in the fields of medicinal chemistry and materials science due to its unique trifluoromethyl and α-hydroxy acid moieties. While comprehensive, publicly available datasets for this specific enantiomer are limited, this document compiles the foundational knowledge and outlines the standard methodologies for its spectroscopic characterization.

Chemical Structure and Properties

This compound possesses a stereogenic center at the C2 position, leading to its chirality. Its structure combines a trifluoromethyl group, a hydroxyl group, a methyl group, and a carboxylic acid function, all attached to a central carbon atom.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 44864-47-3 | [1][2] |

| Molecular Formula | C₄H₅F₃O₃ | [2] |

| Molecular Weight | 158.08 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 108-112 °C | [3] |

Spectroscopic Data Summary

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.6 | Singlet | 3H | -CH₃ |

| Broad Singlet | 1H | -OH | |

| Broad Singlet | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~20 | -CH₃ |

| ~75 (quartet, JC-F ≈ 30 Hz) | C2 (quaternary carbon) |

| ~125 (quartet, JC-F ≈ 285 Hz) | -CF₃ |

| ~175 | -COOH |

Table 4: Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-2400 (broad) | O-H | Carboxylic acid and alcohol stretching |

| ~1730 | C=O | Carboxylic acid stretching |

| 1300-1100 | C-F | Stretching |

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - COOH]⁺ |

| 89 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument used and the sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized to form [M+H]⁺ or [M-H]⁻ ions, depending on the mode of operation.

Visualizing the Experimental Workflow and Molecular Structure

To aid in the understanding of the analytical process and the compound's structure, the following diagrams are provided.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure of the title compound.

References

The Biological Frontier of Fluorinated Hydroxy Acids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the diverse classes of organofluorine compounds, fluorinated hydroxy acids are emerging as a compelling area of research. The presence of both a fluorine atom and a hydroxyl group on an acidic scaffold can impart unique conformational constraints, alter metabolic stability, and create novel binding interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of fluorinated hydroxy acids, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. We will delve into their synthesis, mechanisms of action, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Synthesis of Fluorinated Hydroxy Acids

The synthesis of fluorinated hydroxy acids often involves specialized chemical or biocatalytic methods to introduce the fluorine and hydroxyl moieties with high regioselectivity and stereoselectivity.

One notable example is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This has been achieved using engineered E. coli that co-express methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM). In this whole-cell transformation system, concentrations of 2-F-3-HP have reached 50.0 mg/L after 24 hours.[1][2] This biosynthetic approach presents a more environmentally friendly alternative to traditional chemical methods.[1][2]

Chemical synthesis routes have also been developed. For instance, methyl 2-fluoro-3-hydroxypropionate can be synthesized from methyl fluoroacetate and dimethyl oxalate, which first form a sodium enolate intermediate under alkaline conditions. This intermediate then reacts with paraformaldehyde or an aqueous formaldehyde solution to yield the final product.[3]

Biological Activities and Therapeutic Potential

Fluorinated hydroxy acids exhibit a wide range of biological activities, from enzyme inhibition to cytotoxicity against cancer cells. The introduction of fluorine can significantly enhance the potency and selectivity of these molecules compared to their non-fluorinated counterparts.

Enzyme Inhibition

A key area where fluorinated hydroxy acids show promise is in enzyme inhibition. The strong electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid and hydroxyl groups, influencing their interactions within an enzyme's active site.

Lactate Dehydrogenase (LDH) Inhibition: Some fluorinated alpha-hydroxy acids have been investigated as inhibitors of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis that is often upregulated in cancer cells.[4][5][6] For example, fluoropyruvic acid has been shown to inhibit lactic acid dehydrogenase.[7]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Derivatives of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid have been identified as a new class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.

Anticancer and Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of fluorinated hydroxy acids and related compounds against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the disruption of cellular metabolism. For instance, certain fluorinated quassinoids, which can contain hydroxyl and carboxylic acid functionalities, have shown significant cytotoxic activity against a panel of human cancer cell lines.[8] Furthermore, some fluorinated chalcones, which can be precursors to or structurally related to fluorinated hydroxy acids, have exhibited inhibitory activity against HepG2 cancer cells.[9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of various fluorinated hydroxy acids and related compounds.

| Compound Class | Specific Compound | Target/Assay | IC50/EC50 | Reference(s) |

| Perfluorinated Carboxylic Acids | Perfluorohexanoic acid (PFHxA) | Vibrio fischeri | 4265.8 ± 393.5 µM | [10] |

| Perfluoroheptanoic acid (PFHpA) | Vibrio fischeri | 3020.0 ± 69.5 µM | [10] | |

| Perfluorooctanoic acid (PFOA) | Vibrio fischeri | 1380.4 ± 138.8 µM | [10] | |

| Perfluorononanoic acid (PFNA) | Vibrio fischeri | 1148.2 ± 130.7 µM | [10] | |

| Perfluorodecanoic acid (PFDA) | IPC-81 cell line | 173.8 ± 16.0 µM | [10] | |

| Fluorinated Phenylpropanoic Acid Derivatives | 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid | GPR40 Agonist | Potent activity | [11] |

| Fluorinated Taxoids | Novel 3rd-generation fluorotaxoids | Drug-resistant cancer cell lines | Potency 2-3 orders of magnitude higher than paclitaxel | [12] |

Signaling Pathways Modulated by Fluorinated Acids

Fluorinated acids, particularly perfluorinated carboxylic acids (PFCAs), have been shown to modulate several key signaling pathways, primarily leading to apoptosis and cellular stress.

Mitochondrial-Mediated Apoptosis

A primary mechanism of toxicity for many fluorinated acids is the induction of apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors.

Perfluorooctanoic acid (PFOA) has been shown to induce apoptosis through a p53-dependent mitochondrial pathway in human hepatic cells.[7][9] Activated p53 can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[13][14][15][16][17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another target of fluorinated compounds. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that fluoride can activate the MAPK pathway, leading to cellular stress and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fluorinated hydroxy acids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][18][19][20][21]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the fluorinated hydroxy acid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully aspirate the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for Apoptosis-Related Proteins (p53, Bax, Bcl-2)

Western blotting is used to detect and quantify the expression levels of specific proteins.[13][14][15][16][17]

Materials:

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Treat cells with the fluorinated hydroxy acid for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like β-actin.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[22][23][24][25][26]

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Black 96-well plate

-

Fluorometric plate reader

Procedure:

-

Induce apoptosis in cells by treating them with the fluorinated hydroxy acid.

-

Lyse the cells and collect the supernatant.

-

Prepare a reaction mixture containing the cell lysate and the fluorogenic caspase-3 substrate in the assay buffer.

-

Incubate the mixture in a black 96-well plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) or at a fixed endpoint using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

-

The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3 and is proportional to the level of apoptosis.

Conclusion

Fluorinated hydroxy acids represent a promising and versatile class of molecules with significant potential in drug discovery. Their unique chemical properties, conferred by the presence of both fluorine and hydroxyl groups, allow for the fine-tuning of biological activity. The ability of these compounds to act as potent enzyme inhibitors and inducers of apoptosis highlights their potential as anticancer agents and modulators of key cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this intriguing class of compounds. As synthetic methodologies advance and our understanding of their mechanisms of action deepens, fluorinated hydroxy acids are poised to make a significant impact on the future of medicine.

References

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

- 6. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological significance of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This chiral building block is of increasing interest in pharmaceutical and agrochemical research due to the unique properties conferred by its trifluoromethyl group.

Chemical and Physical Properties

This compound is a solid, chiral carboxylic acid. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing its acidity compared to non-fluorinated analogs.

| Property | Value |

| Molecular Formula | C₄H₅F₃O₃ |

| Molecular Weight | 158.08 g/mol |

| CAS Number | 44864-47-3 |

| Appearance | White to almost white powder or crystal |

| Melting Point | 108-112 °C |

| IUPAC Name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |

| Synonyms | (R)-Trifluoromethyl-lactic acid, (R)-2-Hydroxy-2-(trifluoromethyl)propionic acid |

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area by trained personnel wearing appropriate personal protective equipment.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |

| Corrosive to Metals | H290: May be corrosive to metals. |

Precautionary Statements

| Category | Precautionary Statement |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405: Store locked up. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, the following protocols for structurally related short-chain perfluorinated carboxylic acids (PFCAs) can be adapted to evaluate its biological and toxicological profile.

In Vitro Cytotoxicity Assay (Adapted from studies on PFCAs)

This protocol describes a method to assess the cytotoxicity of the compound using a human hepatocarcinoma cell line (HepG2) and a cell viability assay.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the 96-well plates with HepG2 cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Metabolic Stability Assay (Adapted from studies on fluorinated compounds)

This protocol outlines a method to determine the metabolic stability of the compound using human liver microsomes.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Compound Addition: Add the test compound to the incubation mixture to initiate the reaction. The final concentration of the compound should be in the low micromolar range.

-

Incubation: Incubate the mixture at 37°C.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Reaction Quenching: Stop the metabolic reaction by adding an equal volume of cold acetonitrile to each aliquot.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Synthesis Workflow

The synthesis of this compound can be achieved through various routes, including enzymatic resolution of the racemic mixture. A general workflow is depicted below.

Synthesis and Resolution Workflow

Potential Signaling Pathway Involvement

While the direct biological targets of this compound have not been extensively studied, its structural similarity to other short-chain perfluorinated carboxylic acids suggests a potential interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.

Activation of PPARα by ligands leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and biological activity of parent molecules. While further research is needed to fully elucidate its toxicological and pharmacological profiles, the information and protocols provided in this guide offer a solid foundation for researchers working with this compound. As with all chemicals, it is imperative to handle this compound with care and follow all recommended safety procedures.

Chiral Derivatizing Agents in NMR Spectroscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the determination of enantiomeric purity and absolute stereochemistry is a critical endeavor. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and accessible method for the stereochemical analysis of chiral molecules. This guide provides a comprehensive overview of the principles, applications, and experimental considerations for employing CDAs in NMR spectroscopy.

The Core Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, are chemically and physically identical in an achiral environment. Consequently, their NMR spectra are indistinguishable. The fundamental strategy behind the use of CDAs is to convert a pair of enantiomers into a pair of diastereomers.[1][2] This is achieved by reacting the analyte (e.g., a chiral alcohol or amine) with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[2][3][4][5][6]

The most common nuclei observed in these studies are ¹H, ¹⁹F, and ³¹P.[1][2] The choice of nucleus often depends on the structure of the CDA and the desired level of spectral simplicity and resolution.

Key Chiral Derivatizing Agents and Their Applications

A variety of CDAs have been developed, each with its own scope of application. The selection of an appropriate CDA is contingent on the functional group present in the analyte.

Mosher's Acid (MTPA): The Gold Standard for Alcohols and Amines

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is arguably the most widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[3][4][5][6] It is commercially available in both (R)- and (S)-enantiomerically pure forms.[4] The presence of the trifluoromethyl (-CF₃) group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often offers simpler spectra with large chemical shift dispersion compared to ¹H NMR.[1][3]

Table 1: Properties of Mosher's Acid (MTPA) Enantiomers

| Property | (R)-(+)-MTPA | (S)-(-)-MTPA |

| Synonyms | (+)-MTPA, Mosher's acid | (-)-MTPA, Mosher's acid |

| CAS Number | 20445-31-2 | 17257-71-5[7] |

| Molecular Formula | C₁₀H₉F₃O₃[3][4] | C₁₀H₉F₃O₃[7] |

| Molecular Weight | 234.17 g/mol | 234.17 g/mol [7] |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 46-49 °C | 46-49 °C[7] |

| Boiling Point | 105-107 °C at 1 mmHg | 95-97 °C at 0.05 mmHg[7] |

| Optical Rotation | [α]₂₀/D +72° (c = 1.6 in methanol) | [α]₁₈/D -72° (c = 1.6 in methanol)[7] |

Phosphorus-Based Chiral Derivatizing Agents

A significant class of CDAs incorporates a phosphorus atom, enabling the use of ³¹P NMR spectroscopy for analysis.[1][8] This technique offers several advantages, including a wide chemical shift range and typically sharp, well-resolved signals, especially with proton decoupling.[8] These agents are particularly useful for the analysis of alcohols, amines, and carboxylic acids.[1][8] Examples include derivatives of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol).

Table 2: Examples of Chiral Derivatizing Agents and Their Applications

| Chiral Derivatizing Agent | Analyte Functional Group | NMR Nucleus |

| (R)- or (S)-Mosher's acid (MTPA) | Alcohols, Amines | ¹H, ¹⁹F |

| (R)- or (S)-Mosher's acid chloride | Alcohols, Amines | ¹H, ¹⁹F |

| TADDOL-based phosphites/phosphonites | Alcohols, Amines | ³¹P |

| BINOL-based phosphorus chlorides | Alcohols, Amines | ³¹P |

| 1-Fluoroindan-1-carboxylic acid (FICA) | Alcohols | ¹⁹F |

| 3-Fluoro-2-formylboronic acid (with a chiral amine) | Diacids | ¹⁹F, ¹³C |

Quantitative Analysis: Determination of Enantiomeric Excess

The primary quantitative application of CDAs in NMR is the determination of enantiomeric excess (e.e.). After derivatization, the resulting diastereomers will exhibit distinct signals in the NMR spectrum. The e.e. can be calculated by integrating the signals corresponding to each diastereomer.

e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Esters

| Chiral Derivatizing Agent | Analyte | Proton(s) Observed | Δδ (ppm) |

| (S)-Mosher's Acid | (R/S)-1-Phenylethanol | CH₃ | ~0.1 |

| (S)-Mosher's Acid | (R/S)-1-Phenylethanol | CH-O | ~0.05 |

| (R)-Mandelic Acid | (R/S)-2-Butanol | CH₃ (of butanol) | 0.03 |

| (R)-Mandelic Acid | (R/S)-2-Butanol | CH₂ (of butanol) | 0.04 |

Note: The magnitude of Δδ can be influenced by the solvent, temperature, and the specific structure of the analyte.

Determination of Absolute Configuration: The Mosher's Method

Beyond quantification, Mosher's method can be used to determine the absolute configuration of secondary alcohols and amines.[3][4][5][6] This is achieved by preparing two separate derivatives of the analyte, one with (R)-MTPA and the other with (S)-MTPA. A conformational model of the resulting esters or amides predicts that the substituents on the chiral center of the analyte will experience different shielding effects from the phenyl group of the MTPA moiety.

By comparing the chemical shifts of the protons in the (R)- and (S)-MTPA derivatives, a Δδ value (δS - δR) is calculated for each proton. According to the model, protons that lie on one side of the plane of the MTPA phenyl ring in the preferred conformation will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern of positive and negative Δδ values can be used to deduce the absolute configuration of the original stereocenter.

Experimental Protocols

General Considerations

-

Purity of the CDA: The chiral derivatizing agent must be of high enantiomeric purity (ideally >99%) to ensure accurate determination of the analyte's e.e.[2]

-

Reaction Completion: The derivatization reaction should proceed to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the initial enantiomeric ratio.[6]

-

Absence of Racemization: The reaction conditions should not cause racemization of either the analyte or the CDA.[2]

Protocol for Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Chiral alcohol (e.g., 1-phenylethanol)

-

(R)- and (S)-Mosher's acid chloride

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

-

NMR tubes and caps

-

Microsyringes

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5-0.7 mL of anhydrous deuterated solvent.

-

Add a small amount of a suitable base, such as anhydrous pyridine or a catalytic amount of DMAP (e.g., 1.2 equivalents).

-

Add a slight molar excess (1.1-1.5 equivalents) of (R)-Mosher's acid chloride to the solution.

-

Cap the NMR tube, and mix the contents thoroughly by gentle inversion.

-

Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by ¹H NMR until the signal of the carbinol proton of the starting material disappears.

-

Repeat steps 1-5 in a separate NMR tube using (S)-Mosher's acid chloride.

-

Acquire the ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

-

For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

-

For absolute configuration determination, compare the chemical shifts of corresponding protons in the spectra of the (R)- and (S)-MTPA esters to calculate the Δδ (δS - δR) values.

Visualization of Key Concepts

Mechanism of Action of Chiral Derivatizing Agents

Caption: Mechanism of action of a chiral derivatizing agent.

Experimental Workflow for Enantiomeric Excess Determination

Caption: General experimental workflow for e.e. determination.

Logical Model for Absolute Configuration Determination (Mosher's Method)

References

- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Mosher's acid - Wikipedia [en.wikipedia.org]

- 6. The Retort [www1.udel.edu]

- 7. (S)-(−)-α-メトキシ-α-(トリフルオロメチル)フェニル酢酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. This document provides a detailed protocol for the enantioselective synthesis of this compound via enzymatic kinetic resolution of the corresponding racemic amide. The method involves the chemical synthesis of the racemic precursor followed by a highly selective enzymatic hydrolysis, offering high enantiomeric excess and purity.

Introduction

Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability. Specifically, chiral α-hydroxy acids are important intermediates in the synthesis of complex organic molecules. This protocol details a robust and scalable method for the preparation of the (R)-enantiomer of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. The synthesis begins with the preparation of a racemic amide, which is then resolved using a stereoselective amidase.

Overall Synthesis Workflow

The synthesis is a three-step process starting from trifluoroacetone. First, the racemic cyanohydrin is formed, which is then hydrolyzed to the racemic amide. The final and key step is the enzymatic kinetic resolution of the amide to yield the desired (R)-acid.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (rac)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionitrile

This procedure outlines the formation of the racemic cyanohydrin from trifluoroacetone.

-

Reaction Setup: In a well-ventilated fume hood, add 39.4 g (0.763 mol) of sodium cyanide to 174 mL of distilled water in a reaction vessel equipped with a stirrer and a cooling bath. Cool the solution to -1°C.

-

Addition of Trifluoroacetone: Slowly add 100 g (0.822 mol) of trifluoroacetone dropwise to the cyanide solution, ensuring the reaction temperature does not exceed 6°C.

-

Acidification: After the addition of trifluoroacetone is complete, slowly add 293.4 g of 6 N sulfuric acid at a temperature of 4-5°C.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Workup: Extract the product with diethyl ether or tert-butyl methyl ether. The combined organic phases can be distilled to yield the product. A typical yield of approximately 75.6% with a purity of 91.2% (by GC) can be expected.[1]

Part 2: Synthesis of (rac)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This protocol describes the hydrolysis of the cyanohydrin to the corresponding amide.

-

Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid.

-

Addition of Cyanohydrin: Slowly add 15 g of (rac)-3,3,3-trifluoro-2-hydroxy-2-methylpropionitrile to the cooled sulfuric acid.

-

Reaction: Heat the reaction mixture to 95°C and then for a further 15 minutes at 114°C.

-

Quenching: Cool the reaction mixture to 5°C. A viscous brown solution should form.

-

Precipitation: Slowly add 40 g of distilled water dropwise, maintaining the temperature below 15°C. A yellowish suspension should form.

-

Isolation: Cool the suspension for 15 minutes at -15°C and then filter to collect the solid product.

Part 3: Enzymatic Kinetic Resolution

This step utilizes an enantioselective amidase to resolve the racemic amide.

-

Biocatalyst Preparation: Prepare a whole-cell biocatalyst expressing a suitable R-specific amidase (e.g., from Klebsiella oxytoca or Burkholderia phytofirmans).

-

Reaction Mixture: In a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 7.0), suspend the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to a final concentration of approximately 0.5 M.

-

Enzymatic Reaction: Add the amidase-containing whole cells to the reaction mixture. The reaction can be carried out at a temperature between 20-40°C.[2]

-

Monitoring: Monitor the reaction progress by HPLC or GC to determine the conversion of the (R)-amide to the (R)-acid. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the product.

-

Workup and Isolation:

-

Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.

-

Acidify the supernatant to a low pH (e.g., pH 1-2) with a suitable acid (e.g., HCl).

-

Extract the this compound with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The unreacted (S)-amide will remain in the aqueous layer and can be recovered if desired.

-

-

Purification: The crude (R)-acid can be further purified by recrystallization or chromatography to achieve high purity.

Data Presentation

The enzymatic resolution method provides excellent results in terms of yield and enantioselectivity.

| Parameter | Value | Reference |

| Substrate Concentration | ~0.5 M | [3] |

| Yield of (R)-acid | ~50% | [3] |

| Enantiomeric Excess (ee) | >99% | [3] |

| Purity | >98% | [3] |

Safety Precautions

-

Handle sodium cyanide with extreme care in a well-ventilated fume hood. It is highly toxic.

-

Concentrated acids and trifluoroacetone are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated area.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The use of enzymatic kinetic resolution offers a highly efficient and selective method to obtain this valuable chiral building block in high enantiomeric purity, making it suitable for applications in pharmaceutical research and development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure Trifluoromethyl-lactic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of enantiopure (R)- and (S)-trifluoromethyl-lactic acid (TFLA). This environmentally friendly and highly selective method utilizes whole-cell biocatalysts, offering a significant advantage over traditional chemical synthesis routes.

Introduction

Enantiomerically pure trifluoromethyl-lactic acid is a valuable chiral building block in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly enhance the biological activity and metabolic stability of molecules. Biocatalysis has emerged as a powerful tool for the synthesis of such chiral compounds, providing high enantioselectivity under mild reaction conditions. This document outlines a whole-cell biocatalytic approach using recombinant Escherichia coli expressing lactate dehydrogenase for the asymmetric reduction of trifluoropyruvic acid (TFPy) to yield enantiopure (R)- or (S)-TFLA.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic synthesis of (R)- and (S)-TFLA.

Table 1: Biocatalytic Synthesis of (S)-Trifluoromethyl-lactic Acid

| Biocatalyst | Substrate | Substrate Conc. (M) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Recombinant E. coli expressing d-LmLDH¹ | Trifluoropyruvic acid | 0.5 | 6 | >99 | >99.5 |

¹ d-LmLDH: D-lactate dehydrogenase from Leuconostoc mesenteroides

Table 2: Biocatalytic Synthesis of (R)-Trifluoromethyl-lactic Acid

| Biocatalyst | Substrate | Substrate Conc. (M) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Recombinant E. coli expressing Chicken l-LDH¹ | Trifluoropyruvic acid | 0.5 | 6 | >99 | >99.5 |

¹ Chicken l-LDH: L-lactate dehydrogenase from Gallus gallus

Experimental Protocols

Preparation of Recombinant E. coli Whole-Cell Biocatalyst

This protocol describes the cultivation of recombinant E. coli expressing the desired lactate dehydrogenase and a formate dehydrogenase for cofactor regeneration.

1.1. Materials

-

E. coli BL21(DE3) cells

-

Expression vector (e.g., pET-28a(+)) containing the gene for the desired lactate dehydrogenase (d-LmLDH or Chicken l-LDH) and formate dehydrogenase.

-

Luria-Bertani (LB) medium

-

Kanamycin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate buffered saline (PBS), pH 7.4

1.2. Protocol

-

Transform the expression vector into E. coli BL21(DE3) competent cells.

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm).

-

Inoculate 1 L of LB medium containing the antibiotic with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at 25°C for 12-16 hours with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with PBS (pH 7.4).

-

The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Biocatalytic Synthesis of Enantiopure Trifluoromethyl-lactic Acid

This protocol outlines the whole-cell biotransformation of trifluoropyruvic acid.

2.1. Materials

-

Recombinant E. coli whole-cell biocatalyst (from step 1)

-

Trifluoropyruvic acid (TFPy)

-

Sodium formate

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

2.2. Protocol

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

0.5 M Trifluoropyruvic acid

-

0.6 M Sodium formate

-

1 mM NAD⁺

-

50 g/L (wet weight) of the prepared recombinant E. coli whole-cell biocatalyst.

-

-

Incubate the reaction mixture at 30°C with gentle shaking for 6 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC (see section 3).

-

After completion of the reaction (as determined by HPLC), terminate the reaction by centrifuging at 10,000 x g for 10 minutes to remove the cells.

-

Acidify the supernatant to pH 2 with 1 M HCl.

-

Extract the product from the acidified supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude trifluoromethyl-lactic acid.

Analytical Method for Determination of Enantiomeric Excess

This protocol describes the analysis of the enantiomeric excess of the synthesized trifluoromethyl-lactic acid using chiral High-Performance Liquid Chromatography (HPLC).

3.1. Materials

-

Trifluoromethyl-lactic acid sample

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

HPLC-grade trifluoroacetic acid (TFA)

-

Chiral HPLC column (e.g., Chiralpak AD-H or equivalent)

3.2. HPLC Conditions

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

3.3. Sample Preparation

-

Dissolve a small amount of the crude or purified trifluoromethyl-lactic acid in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

3.4. Data Analysis

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with authentic standards if available.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Visualizations

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of enantiopure trifluoromethyl-lactic acid.

Cofactor Regeneration System

Application Notes and Protocols for (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral carboxylic acid that can be utilized as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity and the separation of enantiomers of chiral alcohols and amines. The fundamental principle involves the reaction of the chiral acid with a racemic or enantiomerically enriched alcohol or amine to form a mixture of diastereomers. These resulting diastereomers possess distinct physical and chemical properties, which allows for their separation and quantification using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The trifluoromethyl group in the derivatizing agent can serve as a sensitive probe in ¹⁹F NMR spectroscopy, potentially offering enhanced resolution of signals corresponding to the different diastereomers.

While specific, detailed experimental protocols for the use of this compound as a chiral derivatizing agent are not extensively documented in publicly available literature, this document provides generalized protocols based on established methods for similar chiral carboxylic acids. These protocols should be considered as a starting point for method development and optimization.

Derivatization of Chiral Primary Amines

The derivatization of a chiral primary amine with this compound results in the formation of diastereomeric amides. This is typically achieved using a peptide coupling agent to facilitate the amide bond formation.

Experimental Protocol: Amide Formation

Materials:

-

This compound

-

Chiral primary amine (e.g., (R/S)-1-phenylethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the chiral primary amine (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

-

Add the base (e.g., TEA, 1.5 eq) to the solution.

-

In a separate flask, dissolve the coupling agent (e.g., EDC, 1.2 eq) in anhydrous DCM.

-

Slowly add the coupling agent solution to the amine and acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Analysis of Diastereomeric Amides

¹H and ¹⁹F NMR Spectroscopy:

The diastereomeric ratio can be determined by integrating well-resolved signals in the ¹H or ¹⁹F NMR spectrum. Protons or fluorine atoms close to the newly formed stereocenter are most likely to exhibit different chemical shifts for the two diastereomers.

HPLC Analysis:

The diastereomeric amides can be separated on a standard achiral HPLC column (e.g., C18 or silica).

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) or Silica (Normal-Phase) |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol gradients |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Table 1: Illustrative HPLC data for the separation of diastereomeric amides.

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 | 10.2 | \multirow{2}{*}{>1.5} |

| Diastereomer 2 | 11.5 |

Derivatization of Chiral Alcohols

The derivatization of a chiral alcohol with this compound forms diastereomeric esters. This esterification can be catalyzed by an acid or promoted by a coupling agent.

Experimental Protocol: Ester Formation

Materials:

-

This compound

-

Chiral alcohol (e.g., (R/S)-1-phenylethanol)

-

Coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) or an acid catalyst (e.g., H₂SO₄)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the chiral alcohol (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add the coupling agent (e.g., DCC, 1.2 eq) at 0 °C.

-

Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture to remove the precipitated urea.

-

Wash the filtrate with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude diastereomeric esters by flash column chromatography.

Analysis of Diastereomeric Esters

¹H and ¹⁹F NMR Spectroscopy:

Similar to the amides, the diastereomeric esters should exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of the diastereomeric ratio.

HPLC Analysis:

The separation of diastereomeric esters is typically performed on a normal-phase silica gel column.

| Parameter | Typical Condition |

| Column | Silica Gel (Normal-Phase) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Table 2: Illustrative HPLC data for the separation of diastereomeric esters.

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 | 8.5 | \multirow{2}{*}{>1.5} |

| Diastereomer 2 | 9.8 |

Data Interpretation and Enantiomeric Excess Calculation

The enantiomeric excess (% ee) of the original chiral amine or alcohol can be calculated from the ratio of the integrated peak areas of the two diastereomers in the chromatogram or the NMR spectrum.

% ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the integrated areas of the signals corresponding to the two diastereomers.

Conclusion

The use of this compound as a chiral derivatizing agent provides a viable, though not widely documented, method for the analysis of chiral amines and alcohols. The protocols outlined above are based on general and well-established chemical principles for the formation of amides and esters and their subsequent analysis. Researchers and scientists should consider these as starting points, and optimization of reaction conditions and analytical methods will be necessary for specific applications. The presence of the trifluoromethyl group offers a promising handle for sensitive ¹⁹F NMR analysis, which could be particularly advantageous for complex samples.

References

Determining Enantiomeric Excess Using 19F NMR with Fluorinated Chiral Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, pharmaceutical development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for this purpose. The use of the fluorine-19 (¹⁹F) nucleus provides several advantages, including its 100% natural abundance, high sensitivity, and a wide chemical shift range, which often leads to baseline-separated signals for enantiomers in a chiral environment with minimal background noise.[1][2] This document provides detailed application notes and protocols for determining enantiomeric excess using ¹⁹F NMR spectroscopy in conjunction with fluorinated chiral derivatizing agents, chiral solvating agents, and chiral liquid crystals.

Principle of Chiral Recognition in ¹⁹F NMR

The fundamental principle behind the NMR-based determination of enantiomeric excess lies in the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers. These diastereomers possess different physical and chemical properties, including distinct NMR spectra. This diastereomeric environment can be achieved through two primary mechanisms:

-

Covalent Bond Formation: A chiral derivatizing agent (CDA) reacts with the enantiomeric analyte to form stable diastereomers.

-

Transient Complex Formation: A chiral solvating agent (CSA) or a chiral liquid crystal (CLC) interacts non-covalently with the enantiomers to form transient diastereomeric complexes.[3]

In both scenarios, the fluorine nuclei in the resulting diastereomeric species experience different magnetic environments, leading to separate signals in the ¹⁹F NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess.[4]

Methodologies and Protocols

There are three primary classes of chiral agents utilized for ee determination by ¹⁹F NMR:

-

Fluorinated Chiral Derivatizing Agents (CDAs)

-

Fluorinated Chiral Solvating Agents (CSAs)

-

Chiral Liquid Crystals (CLCs)

Fluorinated Chiral Derivatizing Agents (CDAs)

CDAs react with the analyte to form stable diastereomeric compounds. A widely used example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is available in both (R) and (S) forms.[5] The trifluoromethyl group (-CF₃) provides a strong and clean signal in the ¹⁹F NMR spectrum.

Protocol: Enantiomeric Excess Determination of a Chiral Alcohol using Mosher's Acid Chloride

Materials:

-

Chiral alcohol (analyte)

-

(R)- or (S)-Mosher's acid chloride (MTPA-Cl)

-

Anhydrous pyridine or other suitable base

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tubes

Procedure:

-

Derivatization:

-

In a clean, dry vial, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

-

Add a slight excess (1.1-1.5 equivalents) of anhydrous pyridine.

-

Add a slight excess (1.1-1.2 equivalents) of (R)- or (S)-Mosher's acid chloride to the solution.

-

Seal the vial and allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within 30 minutes to a few hours.

-

-

Work-up (if necessary):

-

For a cleaner spectrum, the reaction mixture can be washed with a small amount of dilute HCl to remove excess pyridine, followed by a wash with saturated NaHCO₃ and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure. The resulting Mosher's ester is then redissolved in fresh CDCl₃. For rapid analysis, direct analysis of the reaction mixture is often sufficient.

-

-

¹⁹F NMR Analysis:

-

Transfer the final solution to an NMR tube.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. It is crucial to ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-